3-fluoro-N'-hydroxypyridine-4-carboximidamide
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Overview
Description
3-fluoro-N’-hydroxypyridine-4-carboximidamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Preparation Methods
The synthesis of 3-fluoro-N’-hydroxypyridine-4-carboximidamide can be achieved through multiple synthetic routes. One common method involves the nucleophilic aromatic substitution of a nitro group with a fluoride anion. For instance, methyl 3-nitropyridine-4-carboxylate can be converted to 3-fluoropyridine-4-carboxylate via nucleophilic aromatic substitution . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Chemical Reactions Analysis
3-fluoro-N’-hydroxypyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include fluoride anions, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-N’-hydroxypyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological systems and interactions.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their biological activity.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-hydroxypyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and interactions with biological molecules. This can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target .
Comparison with Similar Compounds
3-fluoro-N’-hydroxypyridine-4-carboximidamide can be compared with other fluorinated pyridines, such as 2-fluoro-N’-hydroxypyridine-4-carboximidamide and 5-fluoro-N’-hydroxypyridine-3-carboximidamide These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C6H6FN3O |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
3-fluoro-N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H6FN3O/c7-5-3-9-2-1-4(5)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
MRBZJLOEFXOBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=NO)N)F |
Origin of Product |
United States |
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